

Dissolving SRT1460 for In Vivo Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of SRT1460, a SIRT1 activator, for in vivo research applications. Proper solubilization is critical for ensuring accurate dosing and obtaining reliable experimental results.

Summary of SRT1460 Solubility

SRT1460 is a small molecule with limited aqueous solubility, necessitating the use of cosolvents for the preparation of formulations suitable for in vivo administration. The choice of vehicle can impact the bioavailability and tolerability of the compound. Below is a summary of reported solubility data for SRT1460 in various solvents and formulations.



Solvent/Vehicle Composition	Concentration	Notes
DMSO	5.08 mg/mL (10.01 mM)	Sonication is recommended.[1]
DMSO	10 mg/mL (19.70 mM)	Use of newly opened, hygroscopic DMSO is crucial as moisture can reduce solubility. Ultrasonic assistance may be needed.[2]
DMSO	20 mg/mL (39.4 mM)	Fresh DMSO is recommended as moisture can decrease solubility.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	1 mg/mL (1.97 mM)	Sonication is recommended to achieve a clear solution.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 1.25 mg/mL (2.46 mM)	This protocol yields a clear solution.[2]
10% DMSO + 90% Corn Oil	≥ 1.25 mg/mL (2.46 mM)	This protocol yields a clear solution.[2]
Ethanol	1.5 mg/mL	
Water	Insoluble	[3]
2% Hydroxypropyl methylcellulose + 0.2% Dioctylsulfosuccinate sodium salt	Not specified	Used as a vehicle for oral gavage in mice.[4]

Experimental Protocols

Two primary protocols are recommended for the preparation of SRT1460 formulations for in vivo studies. The selection of the appropriate protocol may depend on the desired route of administration and the specific experimental design.

Protocol 1: Aqueous-Based Formulation



This protocol is suitable for parenteral administration routes where an aqueous-based vehicle is preferred.

Materials:

- SRT1460 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile vials and syringes
- Sonicator (optional, but recommended)
- Heating block or water bath (optional)

Procedure:

- Prepare the DMSO Stock Solution:
 - Weigh the required amount of SRT1460 powder.
 - Add the appropriate volume of fresh DMSO to achieve a desired stock concentration (e.g., 10-20 mg/mL).
 - Vortex or sonicate the mixture until the SRT1460 is completely dissolved. Gentle warming may aid dissolution.
- Prepare the Final Formulation (Example for a 1 mg/mL final concentration):
 - In a sterile vial, add the components in the following order, ensuring complete mixing after each addition:
 - 10% of the final volume with the SRT1460 DMSO stock solution.



- 40% of the final volume with PEG300. Mix thoroughly.
- 5% of the final volume with Tween 80. Mix thoroughly.
- 45% of the final volume with sterile saline. Mix thoroughly until a clear solution is obtained.
- Final Checks:
 - Visually inspect the solution for any precipitation. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
 - The final formulation should be a clear solution.

Protocol 2: Oil-Based Formulation

This protocol is suitable for oral gavage or other administration routes where an oil-based vehicle is acceptable.

Materials:

- SRT1460 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Corn Oil
- Sterile vials and syringes
- Sonicator (optional)
- Heating block or water bath (optional)

Procedure:

- Prepare the DMSO Stock Solution:
 - Follow the same procedure as in Protocol 1 to prepare a concentrated stock solution of SRT1460 in DMSO.

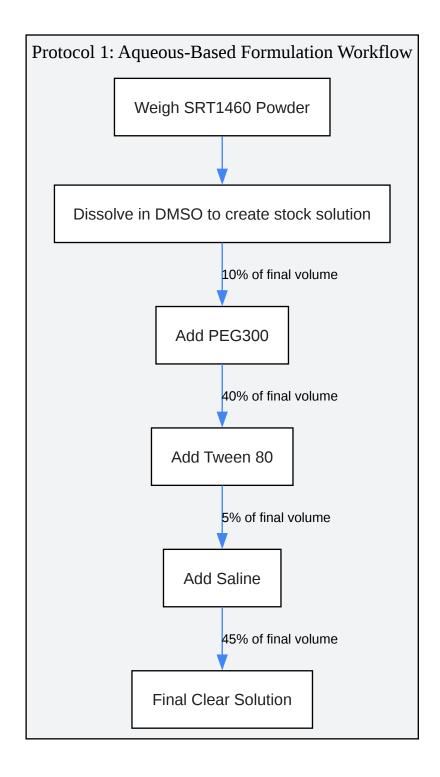


- Prepare the Final Formulation (Example for a 1 mg/mL final concentration):
 - In a sterile vial, add the components in the following order:
 - 10% of the final volume with the SRT1460 DMSO stock solution.
 - 90% of the final volume with Corn Oil.
 - Vortex or sonicate the mixture thoroughly until a clear and uniform solution is achieved.

Visualized Experimental Workflows

The following diagrams illustrate the logical steps for preparing the SRT1460 formulations.

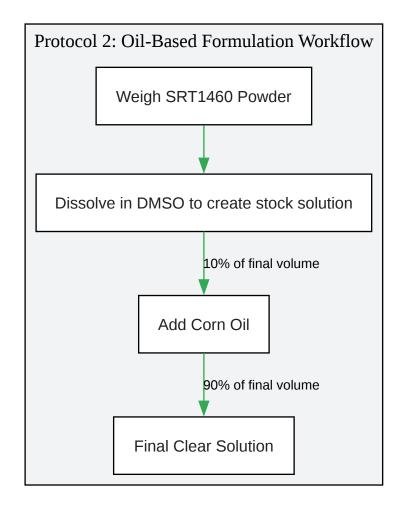




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Caption: Workflow for preparing an aqueous-based SRT1460 formulation.





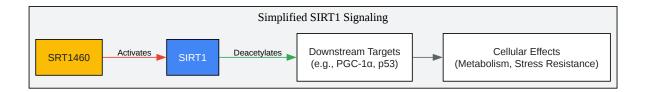
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Caption: Workflow for preparing an oil-based SRT1460 formulation.

SIRT1 Signaling Pathway Context

SRT1460 is described as an activator of Sirtuin 1 (SIRT1).[1][2][3][5][6][7] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, stress resistance, and aging. The activation of SIRT1 by compounds like SRT1460 is a key area of research for conditions such as type 2 diabetes.[4][6] However, it is important to note that the direct activation of SIRT1 by SRT1460 has been a subject of scientific debate. [4][6][8][9]





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